Cas no 1704-70-7 (4-Morpholinebutanenitrile,b-methyl-a,a-diphenyl-)

4-Morpholinebutanenitrile,b-methyl-a,a-diphenyl- structure
1704-70-7 structure
Product name:4-Morpholinebutanenitrile,b-methyl-a,a-diphenyl-
CAS No:1704-70-7
MF:C21H24N2O
MW:320.42806
CID:224657
PubChem ID:224579

4-Morpholinebutanenitrile,b-methyl-a,a-diphenyl- Chemical and Physical Properties

Names and Identifiers

    • 4-Morpholinebutanenitrile,b-methyl-a,a-diphenyl-
    • 3-methyl-4-morpholin-4-yl-2,2-diphenylbutanenitrile
    • (+)-2-Methyl-3-morpholino-1,1-diphenyl-propylcyanid
    • 2,2-Diphenyl-3-methyl-4-morpholino-butyronitril
    • 3-methyl-4-(morpholin-4-yl)-2,2-diphenylbutanenitrile
    • 3-methyl-4-morpholin-4-yl-2,2-diphenyl-butyronitrile
    • 3-Methyl-4-morpholino-2,2-diphenyl-butyronitril
    • AC1L5DED
    • AC1Q4QO2
    • AR-1F4282
    • CTK4D3592
    • HMS3086P05
    • HMS3092N17
    • NSC13179
    • DTXSID90279561
    • 1704-70-7
    • NSC-13179
    • Beta-Methyl-Alpha,Alpha-diphenyl-4-morpholinebutanenitrile
    • CHEMBL1884751
    • SMR001547791
    • MLS002638303
    • Inchi: InChI=1S/C21H24N2O/c1-18(16-23-12-14-24-15-13-23)21(17-22,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,18H,12-16H2,1H3
    • InChI Key: LKXCOEFQNUYUQQ-UHFFFAOYSA-N
    • SMILES: N#CC(C1C=CC=CC=1)(C(CN1CCOCC1)C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 320.18902
  • Monoisotopic Mass: 320.189
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 404
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 36.3Ų

Experimental Properties

  • Density: 1.089
  • Boiling Point: 484.9°C at 760 mmHg
  • Flash Point: 247.1°C
  • Refractive Index: 1.56
  • PSA: 36.26
  • LogP: 3.40248

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